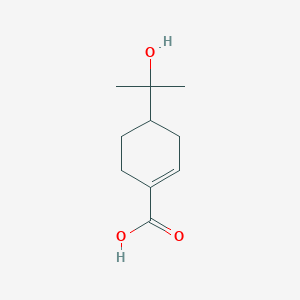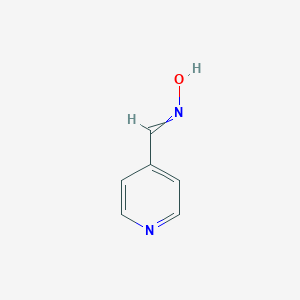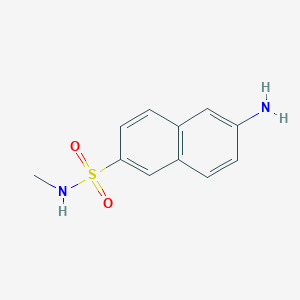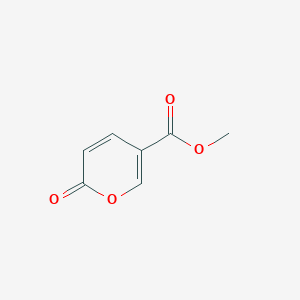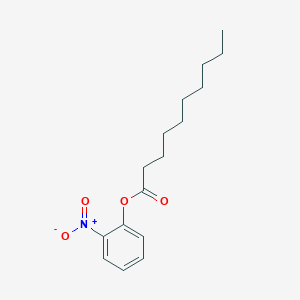
o-Nitrophenyl caprate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Nitrophenyl caprate, also known as ONPC, is a synthetic compound that is commonly used in scientific research. It is a substrate that is used to measure the activity of lipases, which are enzymes that break down fats. ONPC is a colorless to pale yellow crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
O-Nitrophenyl caprate is hydrolyzed by lipases to form o-nitrophenol and caprylic acid. The hydrolysis reaction is catalyzed by the active site of the lipase enzyme, which contains a serine residue that attacks the carbonyl group of o-Nitrophenyl caprate. The resulting intermediate is then hydrolyzed by water to yield o-nitrophenol and caprylic acid.
Efectos Bioquímicos Y Fisiológicos
O-Nitrophenyl caprate has no known biochemical or physiological effects on its own. However, it is commonly used to study the activity of lipases, which play a crucial role in lipid metabolism. Lipases are involved in the breakdown of dietary fats and the release of fatty acids, which are used as a source of energy by the body. Dysregulation of lipase activity has been linked to obesity, diabetes, and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-Nitrophenyl caprate is a widely used substrate for measuring lipase activity due to its high sensitivity and specificity. It is easy to handle and can be stored for long periods of time. However, o-Nitrophenyl caprate has some limitations in lab experiments. It is not suitable for measuring the activity of all lipases, as some lipases have different substrate specificities. Additionally, o-Nitrophenyl caprate is not suitable for measuring lipase activity in complex biological samples such as serum or tissue extracts.
Direcciones Futuras
There are several future directions for o-Nitrophenyl caprate research. One area of interest is the development of new lipase inhibitors for the treatment of obesity and other metabolic disorders. Another area of interest is the study of the role of lipases in cancer progression, as lipases have been implicated in tumor growth and metastasis. Additionally, o-Nitrophenyl caprate can be used in the development of new diagnostic tools for lipid metabolism disorders. Finally, the development of new substrates for measuring lipase activity is an ongoing area of research, as new compounds with higher sensitivity and specificity are needed.
Métodos De Síntesis
O-Nitrophenyl caprate can be synthesized by reacting o-nitrophenol with caprylic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of o-Nitrophenyl caprate and dicyclohexylurea as a byproduct. The reaction can be carried out in a variety of solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.
Aplicaciones Científicas De Investigación
O-Nitrophenyl caprate is commonly used as a substrate to measure the activity of lipases, which are enzymes that break down fats. The enzyme activity is measured by monitoring the release of o-nitrophenol, which is a yellow compound that absorbs light at a wavelength of 405 nm. o-Nitrophenyl caprate is also used in the development of lipase inhibitors, which are used to treat obesity and other metabolic disorders. Additionally, o-Nitrophenyl caprate is used in the study of lipid metabolism and the development of new drugs.
Propiedades
Número CAS |
104809-24-7 |
|---|---|
Nombre del producto |
o-Nitrophenyl caprate |
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
(2-nitrophenyl) decanoate |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-13-16(18)21-15-12-10-9-11-14(15)17(19)20/h9-12H,2-8,13H2,1H3 |
Clave InChI |
LNCYDBDIFKPOMC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



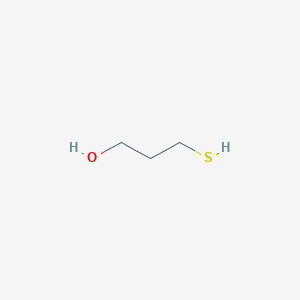
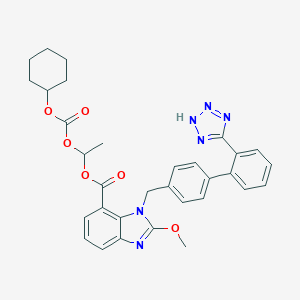
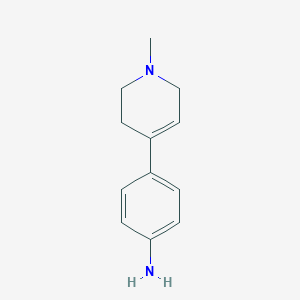
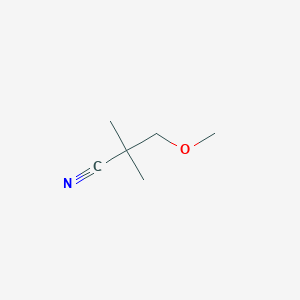
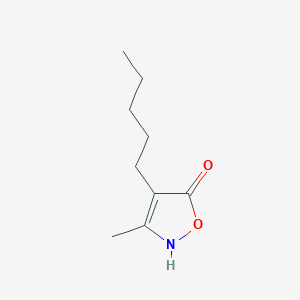
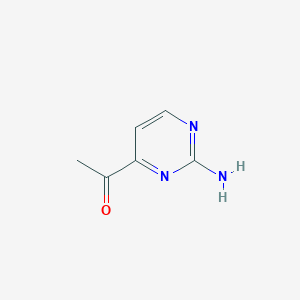
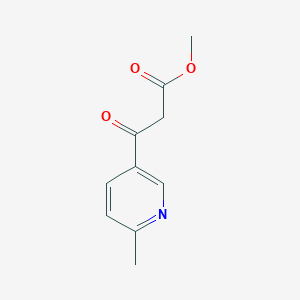
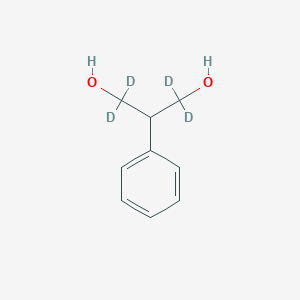
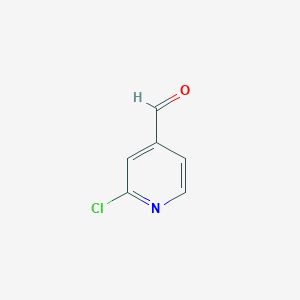
![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)
